molecular formula C10H6N2O2 B076504 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 15000-43-8

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B076504
CAS RN: 15000-43-8
M. Wt: 186.17 g/mol
InChI Key: CRRUFISVDCIBAP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications in the field of chemistry and pharmacology. This compound is known for participating in various chemical reactions, forming complexes with different amines, and showing potential antifungal properties.

Synthesis Analysis

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its analogs has been achieved through different methods. One approach involves the reaction of N-methylisatoic anhydride with malononitrile via a ring-opening/ring closure pathway, leading to a series of novel compounds with potential biological activity (Basafa et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The solid complexes formed through proton transfer reactions have been analyzed, providing insights into their molecular compositions (Alghanmi et al., 2012).

Chemical Reactions and Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including proton transfer with different amines in acetonitrile. These reactions lead to the formation of complexes with distinct properties, and the formation constants of these complexes have been estimated, highlighting the compound's reactivity and interaction capabilities (Alghanmi et al., 2012).

Physical Properties Analysis

The synthesis and characterization of analogs have provided valuable information on the physical properties of these compounds. Their antifungal activities have been evaluated, indicating the influence of functional group variation on biological activity (Gholap et al., 2007).

Chemical Properties Analysis

The compound's ability to form complexes through proton transfer reactions suggests unique chemical properties that could be leveraged for various applications. The high formation constants for certain complexes underscore the compound's potential as a versatile chemical agent (Alghanmi et al., 2012).

Scientific Research Applications

  • Proton Transfer Reactions in Spectroscopy : Alghanmi, Mekheimer, and Habeeb (2012) studied proton transfer reactions between 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and various amines, proposing a spectro-photometric method for its determination based on these reactions (Alghanmi, Mekheimer, & Habeeb, 2012).

  • Chemical Synthesis and Structure : Ukrainets, Sidorenko, Gorokhova, and Slobodzyan (2007) explored the reaction of this compound with active methylene compounds, leading to the formation of various derivatives (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2007).

  • Synthesis and Structural Analysis : Ukrainets, Red’kin, Sidorenko, and Turov (2009) conducted a three-component condensation study, confirming the structure of the resulting compounds through X-ray analysis (Ukrainets, Red’kin, Sidorenko, & Turov, 2009).

  • Corrosion Inhibition for Iron : Erdoğan, Safi, Kaya, Işın, Guo, and Kaya (2017) investigated the corrosion inhibition properties of novel quinoline derivatives, including variants of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, on iron using computational methods (Erdoğan et al., 2017).

  • Green Corrosion Inhibitors : Singh, Srivastava, and Quraishi (2016) analyzed the corrosion mitigation effects of quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, using various analytical techniques (Singh, Srivastava, & Quraishi, 2016).

  • Hydrolysis of Nitrile Moiety : Basafa, Davoodnia, Beyramabadi, and Pordel (2021) studied the hydrolysis of the nitrile moiety in a similar compound, using Density Functional Theory (DFT) calculations for analysis (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).

  • Optoelectronic Properties : Irfan, Al‐Sehemi, Chaudhry, Muhammad, and Jin (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including variants of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Irfan et al., 2020).

Future Directions

The compound has potential in the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This suggests that it could have applications in the development of new pharmaceuticals or other biologically active materials.

properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRUFISVDCIBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715930
Record name 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

CAS RN

15000-43-8
Record name 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AA Abu-Hashem, ABA El-Gazzar… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
This review describes the procedures for the synthesis of thieno[3,2-c]quinoline derivatives by use of the following reagents and aryl-amine derivatives as starting material, and the …
Number of citations: 6 www.tandfonline.com
GA Bahatheg - platform.almanhal.com
The present work represents the synthesis of a new family of tetracyclic 10-amino-6, 9-disubstituted-[1, 2, 4]-triazino [4’, 3’: 1, 5] pyrazolo [4, 3-c] quinolines 19ac, 23a, 27a-d and 28a, b, …
Number of citations: 0 platform.almanhal.com
KW Cheng, CH Tseng, CN Yang… - Journal of Medicinal …, 2017 - ACS Publications
The direct inhibition of bacterial β-glucuronidase (βG) activity is expected to reduce the reactivation of glucuronide-conjugated drugs in the intestine, thereby reducing drug toxicity. In …
Number of citations: 39 pubs.acs.org
RA Mekheimer, MA Al-Sheikh… - Current Organic …, 2019 - ingentaconnect.com
We herein describe the first review which aims to focus soberly the various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives. The reactions are …
Number of citations: 3 www.ingentaconnect.com
RA Mekheimer, GH Elgemeie… - Journal of Chemical …, 2005 - journals.sagepub.com
Quinoline-3-carbonitriles carrying amino groups at the 2- and/or 4-position have been prepared via the corresponding azido- or tetrazolo-quinolines, through the intermediacy of …
Number of citations: 13 journals.sagepub.com
Ö Açıkgöz - 2021 - Eskişehir Teknik Üniversitesi
Number of citations: 0

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